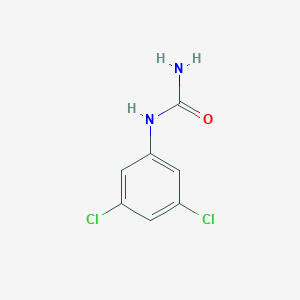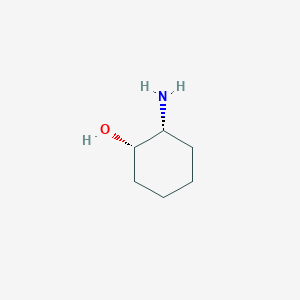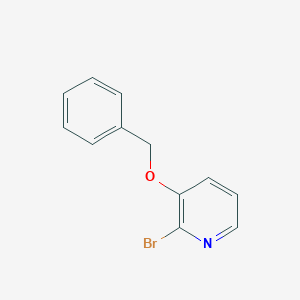
3-(Benzyloxy)-2-bromopyridine
Descripción general
Descripción
3-(Benzyloxy)-2-bromopyridine is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The benzyloxy group in 3-(Benzyloxy)-2-bromopyridine is an activating group towards free radical attack .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 3-(Benzyloxy)-2-bromopyridine and similar brominated electron-deficient arenes are used in palladium-catalyzed coupling reactions. Such reactions are essential in the synthesis of chiral amines, where they aid in creating quaternary stereogenic centers with high enantioselectivity (Clayden & Hennecke, 2008).
- Brominated pyridines, including 3-(Benzyloxy)-2-bromopyridine, are utilized in the synthesis of various organic compounds like piperazines and piperidines, which are significant in pharmaceutical research (Micouin et al., 1994).
- An improved protocol involving 3-bromopyridine shows its utility in preparing 3-pyridylboronic acid, a compound valuable in the synthesis of arylboronic acids, which have widespread applications in organic synthesis and pharmaceuticals (Li et al., 2002).
Structural and Theoretical Studies
- The structure of 3-(Benzyloxy)-2-nitropyridine, closely related to 3-(Benzyloxy)-2-bromopyridine, has been investigated to understand molecular interactions and electron repulsions, crucial in theoretical chemistry and drug design (Sun et al., 2012).
Development of Novel Compounds and Pharmaceuticals
- Research into the synthesis of novel compounds often involves bromopyridines. For instance, studies on the BF3 directed lithiation of bromopyridines have provided insights into new synthetic routes and molecular structures, valuable for developing new pharmaceuticals (Dhau et al., 2013).
- 3-(Benzyloxy)-2-bromopyridine derivatives have been used as building blocks in synthesizing biologically active compounds, showcasing their role in drug discovery and agrochemical research (Verdelet et al., 2011).
Electrocatalytic Applications
- Bromopyridines have been used in electrochemical procedures, such as the carboxylation of 2-amino-5-bromopyridine with CO2, an innovative approach in green chemistry and sustainable practices (Feng et al., 2010).
Miscellaneous Uses
- Bromopyridines, similar to 3-(Benzyloxy)-2-bromopyridine, are used in creating new water-soluble phthalocyanines. These compounds, with their unique spectroscopic properties, have potential applications in materials science and photodynamic therapy (Tolbin & Tomilova, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSNKVYGLPCQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444811 | |
| Record name | 3-(Benzyloxy)-2-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-bromopyridine | |
CAS RN |
132330-98-4 | |
| Record name | 3-(Benzyloxy)-2-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

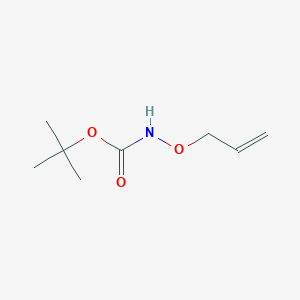
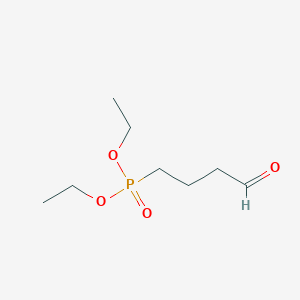
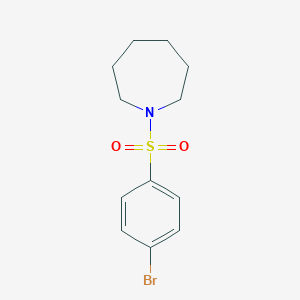
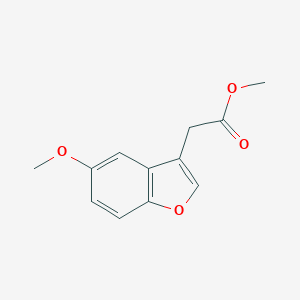
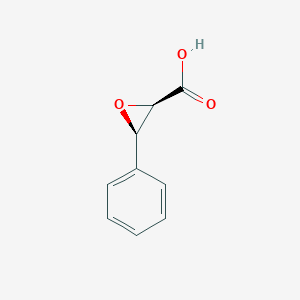
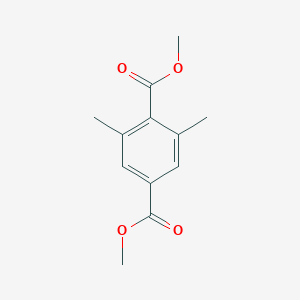

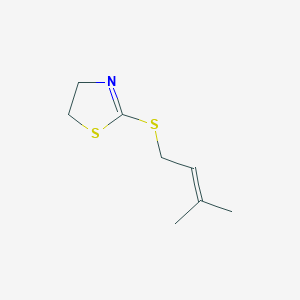
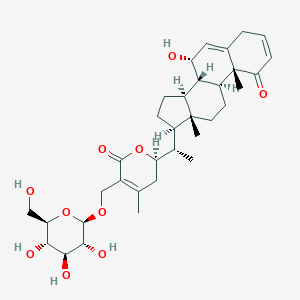
![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol](/img/structure/B175345.png)
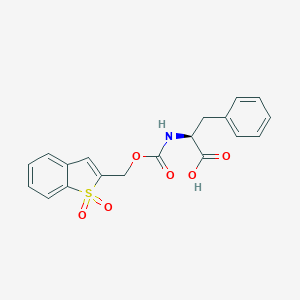
![Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B175348.png)
